2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Description
Chemical Identity:
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine hydrochloride (CAS: 1079-44-3) is an indole derivative with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its molecular formula is C₁₂H₁₆N₂·HCl, and it features methyl substituents at the 2- and 5-positions of the indole ring, distinguishing it from simpler tryptamine analogs .
Synonyms: Common synonyms include 2,5-Dimethyltryptamine hydrochloride, 1H-Indole-3-ethanamine (2,5-dimethyl), and 2-(2,5-dimethylindol-3-yl)ethylamine hydrochloride .
Applications:
This compound is primarily used in pharmacological and biochemical research, particularly in studies involving indole derivatives. Its solubility and stability are influenced by environmental conditions, making it a subject of interest in drug design and receptor interaction studies .
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12;/h3-4,7,14H,5-6,13H2,1-2H3;1H |
InChI Key |
GVJJKUCNWFNCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylindole.
Alkylation: The indole is alkylated using ethylamine under controlled conditions to form 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the indole ring or the ethylamine side chain.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitro compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various substitution reactions, enabling the development of new derivatives with potentially different chemical and biological properties.
Mechanistic Studies
Researchers utilize 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride to study reaction mechanisms in organic chemistry. The compound can participate in oxidation and reduction reactions, providing insights into reaction pathways and kinetics.
Biological Applications
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The indole core structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating cellular processes that lead to antimicrobial effects.
Antiviral Activity
Research has explored the compound's potential antiviral properties. Its ability to mimic natural substrates enables it to bind to viral enzymes or proteins, which could inhibit viral replication and spread.
Anticancer Research
The compound has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest. Specific studies have reported significant efficacy against solid tumors .
Medicinal Chemistry
Therapeutic Potential
Due to its ability to interact with specific molecular targets, this compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. Its unique substitution pattern enhances its versatility compared to other indole derivatives .
Industrial Applications
Pharmaceutical Development
The compound is utilized in the pharmaceutical industry for developing new drugs. Its structural characteristics make it a candidate for formulating medications targeting specific diseases due to its diverse biological activities.
Agrochemical Uses
In agrochemistry, this compound may be employed in the development of pesticides or herbicides that exploit its biological activity against plant pathogens or pests.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated significant growth inhibition in various cancer cell lines | |
| Antimicrobial Effects | Exhibited activity against common pathogens like E. coli and S. aureus | |
| Mechanistic Insights | Used in studies elucidating reaction mechanisms in organic synthesis |
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Tryptamine Analogs
Tryptamine derivatives share a core indole-ethylamine structure but differ in substituent patterns, which significantly alter their physicochemical and biological properties.
Key Observations :
- Substituent Position: Methyl groups at the 2- and 5-positions in the target compound enhance steric bulk and lipophilicity compared to mono-substituted analogs like 5-methyltryptamine. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Derivatives with Modified Side Chains
Structural modifications to the ethylamine side chain introduce variability in receptor affinity and pharmacokinetics.
Key Observations :
- Side-Chain Modifications : Addition of aromatic or heterocyclic groups (e.g., pyridine or thiophene) introduces new hydrogen-bonding or π-π stacking interactions, which may enhance binding to serotonin or dopamine receptors .
- Solubility : The target compound’s unmodified ethylamine side chain likely offers better solubility in polar solvents compared to bulkier derivatives .
Non-Indole Analogs: Dopamine Hydrochloride
| Property | 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine HCl | Dopamine HCl |
|---|---|---|
| Core Structure | Indole-ethylamine | Phenethylamine |
| Polarity | Moderate (methyl groups reduce polarity) | High (hydroxyl groups) |
| Primary Applications | Receptor interaction studies | Neurotransmitter therapy |
Key Observations :
- Polarity Differences : Dopamine’s catechol hydroxyl groups confer high aqueous solubility, whereas the target compound’s methyl substituents favor lipid-rich environments .
Biological Activity
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a compound with significant biological activity, primarily due to its indole structure. This compound has been investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
The compound is characterized by the following molecular structure:
- Molecular Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
Its indole framework allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with various receptors and signaling pathways. It may function as an agonist or antagonist at specific receptors, influencing cellular processes such as inflammation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Escherichia coli | 3.90 μg/mL |
| Mycobacterium tuberculosis | Not specified |
The compound showed particularly high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent .
Antiviral Properties
Studies have demonstrated that this compound possesses antiviral activity. It acts by inhibiting viral replication and modulating immune responses, making it a candidate for further research in antiviral therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notable findings include:
- Cell Lines Tested : Human glioblastoma (U251), melanoma (WM793)
- IC50 Values :
- U251: 10 µM
- WM793: 15 µM
These values indicate that the compound can effectively inhibit the growth of cancer cells at relatively low concentrations .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of various indole derivatives, this compound was found to induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms and reported that the compound significantly increased the expression of pro-apoptotic factors .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was shown to inhibit the release of pro-inflammatory cytokines IL-6 and IL-8 in LPS-stimulated human bronchial epithelial cells. The compound demonstrated an inhibition rate of up to 77% for IL-6 at a concentration of 5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
